molecular formula C30H22O4S B2576383 4-[(4-{[(2Z)-3-phenylprop-2-enoyl]oxy}phenyl)sulfanyl]phenyl (2Z)-3-phenylprop-2-enoate CAS No. 328263-25-8

4-[(4-{[(2Z)-3-phenylprop-2-enoyl]oxy}phenyl)sulfanyl]phenyl (2Z)-3-phenylprop-2-enoate

Cat. No.: B2576383
CAS No.: 328263-25-8
M. Wt: 478.56
InChI Key: HRZATAJDHJBETK-IINORCHSSA-N
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Description

4-[(4-{[(2Z)-3-phenylprop-2-enoyl]oxy}phenyl)sulfanyl]phenyl (2Z)-3-phenylprop-2-enoate is a complex organic compound characterized by its unique structure, which includes phenyl groups, sulfanyl linkages, and enoyl functionalities

Scientific Research Applications

4-[(4-{[(2Z)-3-phenylprop-2-enoyl]oxy}phenyl)sulfanyl]phenyl (2Z)-3-phenylprop-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of polymers and other materials with unique properties.

Mechanism of Action

If the compound is biologically active, its mechanism of action would describe how it interacts with biological systems. This could involve binding to specific receptors, inhibiting certain enzymes, or interacting with DNA .

Safety and Hazards

Information on safety and hazards is typically available from material safety data sheets (MSDS). These provide details on toxicity, environmental impact, safe handling procedures, and emergency response measures .

Future Directions

Future research on a compound could involve exploring new synthesis methods, investigating potential applications (e.g., in medicine or materials science), or studying its environmental impact .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-{[(2Z)-3-phenylprop-2-enoyl]oxy}phenyl)sulfanyl]phenyl (2Z)-3-phenylprop-2-enoate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 3-phenylprop-2-enoic acid derivatives, followed by the introduction of sulfanyl and phenyl groups through nucleophilic substitution reactions. The final step often involves esterification to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

4-[(4-{[(2Z)-3-phenylprop-2-enoyl]oxy}phenyl)sulfanyl]phenyl (2Z)-3-phenylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the enoyl groups, converting them to alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or sulfanyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alkanes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-{[(2Z)-3-phenylprop-2-enoyl]oxy}phenyl)sulfanyl]phenyl (2Z)-3-phenylprop-2-enoate
  • 4-[(4-{[(2Z)-3-phenylprop-2-enoyl]oxy}phenyl)sulfanyl]phenyl (2E)-3-phenylprop-2-enoate
  • 4-[(4-{[(2E)-3-phenylprop-2-enoyl]oxy}phenyl)sulfanyl]phenyl (2Z)-3-phenylprop-2-enoate

Uniqueness

The uniqueness of this compound lies in its specific configuration and the presence of both sulfanyl and enoyl groups

Properties

IUPAC Name

[4-[4-[(Z)-3-phenylprop-2-enoyl]oxyphenyl]sulfanylphenyl] (Z)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22O4S/c31-29(21-11-23-7-3-1-4-8-23)33-25-13-17-27(18-14-25)35-28-19-15-26(16-20-28)34-30(32)22-12-24-9-5-2-6-10-24/h1-22H/b21-11-,22-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZATAJDHJBETK-IINORCHSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)OC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)OC(=O)/C=C\C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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